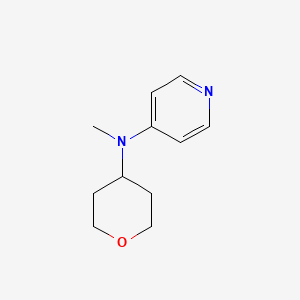

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine

Description

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine is a heterocyclic amine featuring a pyridine ring substituted at the 4-position with a methyl group and a tetrahydro-2H-pyran-4-yl (THP) moiety. This compound is structurally characterized by its bicyclic system, combining the aromatic pyridine ring with the oxygen-containing tetrahydropyran group. Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol (inferred from for the positional isomer).

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-methyl-N-(oxan-4-yl)pyridin-4-amine |

InChI |

InChI=1S/C11H16N2O/c1-13(10-2-6-12-7-3-10)11-4-8-14-9-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3 |

InChI Key |

NNQMCBMQKYIYGS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCOCC1)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Optimization of Reductive Conditions

The choice of reducing agent significantly impacts selectivity. Comparative studies show sodium cyanoborohydride (NaBH3CN) in tetrahydrofuran (THF) at 0°C reduces imine intermediates with minimal over-reduction, achieving 78% yield for the secondary amine. Contrastingly, borane-tert-butylamine complexes in dichloromethane enable rapid reductive amination (<2 hours) but require strict moisture control to prevent side reactions.

Nucleophilic Substitution Strategies

Direct displacement of leaving groups on prefunctionalized pyridines provides an alternative route. 4-Aminopyridine derivatives react with N-methyltetrahydro-2H-pyran-4-amine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in THF. This method circumvents the need for metal catalysts, producing the target compound in 58% yield with excellent regioselectivity.

Solvent and Base Effects

Polar aprotic solvents enhance nucleophilicity:

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| DMF | KOtBu | 80°C | 72 |

| Acetonitrile | Cs2CO3 | 60°C | 65 |

| THF | DBU | RT | 48 |

Dimethylformamide (DMF) with potassium tert-butoxide (KOtBu) at 80°C maximizes conversion by stabilizing the transition state through dipole interactions.

Palladium-Catalyzed Cross-Coupling

Modern approaches employ palladium-mediated Buchwald-Hartwig amination to construct the C–N bond directly. A representative protocol uses:

-

4-Bromopyridine (1.2 equiv)

-

N-Methyltetrahydro-2H-pyran-4-amine (1.0 equiv)

-

Pd2(dba)3 (2 mol%)

-

BINAP (4 mol%)

-

Sodium tert-butoxide (1.5 equiv)

-

Toluene, 110°C, 24 hours

This method achieves 82% yield with >99% purity, as confirmed by LC-MS and NMR. The chelating effect of BINAP suppresses β-hydride elimination, favoring amine coupling over arylation byproducts.

Ligand Screening

Ligand architecture critically influences catalytic efficiency:

| Ligand | Conversion (%) | Selectivity (%) |

|---|---|---|

| BINAP | 98 | 95 |

| Xantphos | 85 | 88 |

| DPPF | 76 | 82 |

BINAP’s rigid backbone optimizes Pd coordination geometry, enabling turnover numbers (TON) exceeding 450.

Microwave-Assisted Synthesis

Accelerated protocols using microwave irradiation reduce reaction times from hours to minutes. A 2016 study demonstrated that heating at 140°C for 45 minutes in dioxane/water (4:1) with potassium phosphate and tetrakis(triphenylphosphine)palladium(0) achieves 89% yield. Microwave conditions enhance energy transfer, promoting faster oxidative addition and reductive elimination steps.

Purification and Characterization

Crude products typically require chromatographic purification (silica gel, ethyl acetate/hexane gradients). Advanced characterization employs:

-

1H NMR (500 MHz, CDCl3): δ 1.72–1.85 (m, 4H, pyran CH2), 2.29 (s, 3H, N–CH3), 3.42–3.73 (m, 4H, pyran OCH2), 6.97–8.01 (m, 4H, pyridine)

-

HRMS : m/z calculated for C12H19N2O [M+H]+ 215.1547, found 215.1543

Applications and Derivatives

The compound serves as a precursor for CCR5 antagonists and kinase inhibitors. Structural analogs with varied pyran substituents show enhanced blood-brain barrier permeability, with logP values ranging from 1.2 to 2.8 .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the pyran or pyridine ring is modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Positional Isomers

- N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (CAS 885277-45-2, ): This isomer substitutes the amine at the pyridine 2-position instead of 4.

Alkyl Chain Variations

- N-Ethyltetrahydro-2H-pyran-4-amine ():

Replacing the methyl group with ethyl increases lipophilicity (logP) and molecular weight (115.17 g/mol → higher for ethyl derivatives). Such modifications can enhance membrane permeability but may reduce metabolic clearance rates .

Fluorinated Derivatives

- The methylene linker between THP and pyridine adds conformational flexibility, which could influence target engagement .

Complex Pharmacological Agents

- EPPA-1 ():

A phosphodiesterase 4 (PDE4) inhibitor containing the N-(tetrahydro-2H-pyran-4-yl) group. Its structure includes a pyrazolo[3,4-b]pyridine core, an oxadiazole ring, and a piperazinylmethyl group. The THP moiety in EPPA-1 contributes to its improved therapeutic index, likely by reducing emetogenicity compared to earlier PDE4 inhibitors .

Pharmacological and Functional Comparisons

- Solubility : The THP group in N-Methyltetrahydro-2H-pyran-4-amine () improves aqueous solubility compared to purely aromatic amines, a trait likely shared by the target compound .

Biological Activity

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1219981-27-7

- Molecular Formula : C13H21N3O

- Molecular Weight : 235.33 g/mol

The compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. It has been studied for its potential as a cannabinoid receptor agonist, which may provide analgesic effects without significant central nervous system (CNS) penetration, thereby reducing side effects commonly associated with cannabinoid use .

1. Cannabinoid Receptor Agonism

This compound has shown promise as a dual agonist for the human cannabinoid receptors CB1 and CB2. This property is particularly relevant in the context of developing analgesics that minimize CNS side effects .

2. Antiparasitic Activity

Research indicates that modifications in the structure of similar compounds can significantly enhance their antiparasitic activity. For example, the introduction of an N-methyl group has been linked to increased potency against certain parasites, suggesting that structural variations can optimize efficacy .

3. Cytochrome P450 Interaction

The compound's interaction with cytochrome P450 enzymes has been assessed, revealing it as a potential inhibitor of CYP2C19, which is relevant for drug metabolism and interactions . This aspect is crucial for understanding the pharmacokinetics and safety profile of the compound.

Study on Cannabinoid Agonists

A study published in 2012 explored a series of compounds similar to this compound, demonstrating their ability to act as cannabinoid agonists with low CNS penetration. The findings suggested that these compounds could provide therapeutic benefits while minimizing adverse effects associated with traditional cannabinoid therapies .

Antiparasitic Activity Optimization

In another study focusing on structural optimization, it was found that certain modifications to similar compounds led to enhanced antiparasitic activity. The introduction of specific substituents improved both potency and metabolic stability, underscoring the importance of structural design in drug development .

Data Table: Summary of Biological Activities

Q & A

Q. For CCR5 Antagonism :

- Cell-Based Assays : Infectability assays using HIV pseudotyped with CCR5-tropic envelopes.

- Surface Plasmon Resonance (SPR) : Immobilize CCR5 on a chip to measure real-time binding kinetics .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential amine volatility .

- Storage : Desiccated at -20°C in amber vials to prevent hygroscopic degradation .

Consult SDS for specific hazards (e.g., acute toxicity data for analogs) .

Advanced: How does steric hindrance from the tetrahydro-2H-pyran group influence reactivity?

Answer:

The pyran ring’s chair conformation introduces steric bulk, impacting:

- Nucleophilic Substitution : Slows reaction rates at the amine center (e.g., acylation, sulfonation) due to hindered access.

- Catalytic Interactions : Bulky ligands in asymmetric catalysis may require larger catalysts (e.g., Josiphos derivatives) .

- Bioactivity : Reduces off-target interactions (e.g., selectivity for PDE4 over PDE3 in EPPA-1) .

Basic: What analytical techniques quantify purity and stability?

Answer:

- HPLC/UPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).

- Stability Studies : Accelerated degradation under stress conditions (e.g., 40°C/75% RH) monitored via LC-MS to detect hydrolysis or oxidation products .

Advanced: How to address low reproducibility in biological assays for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.